An In-depth Technical Guide to N,N-dipropylpropane-1-sulfonamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N,N-dipropylpropane-1-sulfonamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dipropylpropane-1-sulfonamide is a tertiary sulfonamide characterized by a propane-1-sulfonyl group and two n-propyl substituents on the nitrogen atom. While not extensively documented in mainstream literature as a standalone active pharmaceutical ingredient, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and understanding the physicochemical properties and synthetic routes of specific examples like N,N-dipropylpropane-1-sulfonamide is crucial for the design of novel drug candidates. This guide provides a comprehensive overview of its chemical structure, predicted and experimentally-derived properties, a detailed synthetic protocol, and a discussion of its potential relevance in the broader context of drug discovery.
Introduction: The Significance of the Sulfonamide Moiety
The versatility of the sulfonamide group stems from its unique chemical and physical properties. It is a stable, non-hydrolyzable moiety that can act as a bioisostere for carboxylic acids and amides, influencing a molecule's acidity, hydrogen bonding capacity, and metabolic stability.[4][5] N,N-dialkylsulfonamides, such as N,N-dipropylpropane-1-sulfonamide, represent a subclass where the sulfonamide nitrogen is fully substituted. This substitution prevents the formation of hydrogen bonds at the nitrogen and increases the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
This guide focuses on N,N-dipropylpropane-1-sulfonamide (CAS No: 57547-95-2) as a representative example of an N,N-dialkylsulfonamide.[6] By examining its structure, properties, and synthesis, we can gain valuable insights applicable to the design and development of novel sulfonamide-based therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of N,N-dipropylpropane-1-sulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a propane group and a nitrogen atom. The nitrogen atom is, in turn, bonded to two propyl groups.
Molecular Formula: C₉H₂₁NO₂S
Molecular Weight: 207.34 g/mol
The structural arrangement of N,N-dipropylpropane-1-sulfonamide dictates its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 65.8 °C | Experimental[7] |
| Boiling Point | 259 °C | Experimental[7] |
| Density | 1.03 g/cm³ | Experimental[7] |
| Water Solubility | 2.56e-2 g/L | Experimental[7] |
| LogP (Octanol-Water Partition Coefficient) | 2.55 | Experimental[7] |
| pKa (Basic Apparent) | 1.61 | Predicted[7] |
| Refractive Index | 1.46 | Experimental[7] |
These properties suggest that N,N-dipropylpropane-1-sulfonamide is a lipophilic compound with low water solubility, which is typical for many N,N-dialkylsulfonamides. Its relatively high boiling point indicates strong intermolecular forces.
Caption: Chemical structure of N,N-dipropylpropane-1-sulfonamide.
Synthesis and Purification
The most common and straightforward method for the synthesis of N,N-dialkylsulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the case of N,N-dipropylpropane-1-sulfonamide, this involves the reaction of propane-1-sulfonyl chloride with dipropylamine.
Reagents and Materials
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Propane-1-sulfonyl chloride (CAS: 10147-36-1)
-
Dipropylamine (CAS: 142-84-7)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
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Addition of Amine and Base: In a separate flask, prepare a solution of dipropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Reaction: Cool the solution of propane-1-sulfonyl chloride to 0 °C in an ice bath. Slowly add the dipropylamine and triethylamine solution dropwise to the stirred sulfonyl chloride solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N,N-dipropylpropane-1-sulfonamide by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Rationale Behind Experimental Choices
-
Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Water can react with the sulfonyl chloride to form the corresponding sulfonic acid, reducing the yield of the desired product.
-
Use of a Base: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.
-
Column Chromatography: This is a standard purification technique for organic compounds to separate the desired product from any remaining impurities.
Caption: Workflow for the synthesis of N,N-dipropylpropane-1-sulfonamide.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three propyl groups. The protons on the carbons adjacent to the sulfur and nitrogen atoms will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (S and N) will be the most downfield.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 207. Fragmentation patterns will likely involve the cleavage of the C-S and S-N bonds.
Relevance and Potential Applications in Drug Development
The sulfonamide moiety is a key structural component in numerous approved drugs.[4][9] N-acylsulfonamides, a related class, have gained significant attention in medicinal chemistry.[4][5] The N,N-dipropylpropane-1-sulfonamide structure, while simple, possesses features that are relevant to drug design:
-
Modulation of Physicochemical Properties: The N,N-dipropyl groups increase the lipophilicity of the molecule. In drug design, tuning lipophilicity is crucial for optimizing a compound's ability to cross cell membranes and reach its biological target.
-
Metabolic Stability: The tertiary sulfonamide is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.
-
Scaffold for Further Elaboration: N,N-dipropylpropane-1-sulfonamide can serve as a building block for the synthesis of more complex molecules with potential therapeutic activity. The propyl chains could be functionalized to introduce other pharmacophoric groups.
The broader class of sulfonamides has shown a wide range of biological activities, including as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents.[9] While there is no specific reported biological activity for N,N-dipropylpropane-1-sulfonamide, its structural features suggest that it could be explored as a scaffold in the development of new therapeutic agents in these areas.
Conclusion
N,N-dipropylpropane-1-sulfonamide serves as an excellent case study for understanding the fundamental chemistry of N,N-dialkylsulfonamides. Its synthesis is straightforward, and its physicochemical properties are predictable based on its structure. For researchers and scientists in drug development, a thorough understanding of such model compounds is invaluable. The insights gained from studying the structure, properties, and synthesis of N,N-dipropylpropane-1-sulfonamide can be applied to the rational design of more complex and potent sulfonamide-based drugs. The continued exploration of the chemical space around the sulfonamide scaffold promises to yield new therapeutic agents for a wide range of diseases.
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